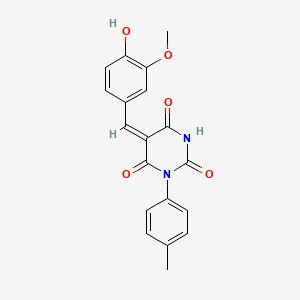![molecular formula C21H22N4O5 B11683687 N-[4-(diethylamino)phenyl]-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B11683687.png)
N-[4-(diethylamino)phenyl]-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(diethylamino)phenyl]-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a complex organic compound with a unique structure that includes a diethylamino group, a nitro group, and an isoindoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diethylamino)phenyl]-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoindoline core, followed by the introduction of the nitro group and the diethylamino group. The final step involves the formation of the propanamide linkage.
Preparation of Isoindoline Core: The isoindoline core can be synthesized through a cyclization reaction involving phthalic anhydride and an amine.
Introduction of Nitro Group: The nitro group can be introduced via nitration using nitric acid and sulfuric acid.
Introduction of Diethylamino Group: The diethylamino group can be introduced through a substitution reaction using diethylamine.
Formation of Propanamide Linkage: The final step involves the formation of the propanamide linkage through an amide coupling reaction using appropriate reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(diethylamino)phenyl]-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include alkyl halides and amines.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted amides or other derivatives.
Aplicaciones Científicas De Investigación
N-[4-(diethylamino)phenyl]-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[4-(diethylamino)phenyl]-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The diethylamino group can interact with active sites of enzymes, while the nitro group can participate in redox reactions. The isoindoline moiety can provide structural stability and facilitate binding to specific molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- N-[4-(dimethylamino)phenyl]-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- N-[4-(diethylamino)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
Uniqueness
N-[4-(diethylamino)phenyl]-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is unique due to the presence of both the diethylamino and nitro groups, which provide distinct chemical reactivity and potential biological activity. The combination of these functional groups with the isoindoline core makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C21H22N4O5 |
|---|---|
Peso molecular |
410.4 g/mol |
Nombre IUPAC |
N-[4-(diethylamino)phenyl]-3-(4-nitro-1,3-dioxoisoindol-2-yl)propanamide |
InChI |
InChI=1S/C21H22N4O5/c1-3-23(4-2)15-10-8-14(9-11-15)22-18(26)12-13-24-20(27)16-6-5-7-17(25(29)30)19(16)21(24)28/h5-11H,3-4,12-13H2,1-2H3,(H,22,26) |
Clave InChI |
GOMICRLYTGHSAX-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-(3-{(Z)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-diphenyl-1H-pyrrol-1-yl)benzoate](/img/structure/B11683605.png)
![N-(2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}ethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B11683606.png)
![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-one](/img/structure/B11683608.png)
![4-chloro-2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B11683616.png)
![2-ethoxy-4-[(E)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate](/img/structure/B11683621.png)
![N'-[(E)-(2,5-Dimethoxyphenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-YL)acetohydrazide](/img/structure/B11683633.png)
![4-chloro-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B11683653.png)
![5-[(3-nitrophenyl)carbonyl]-2-(pyridin-3-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11683664.png)
![(3E)-1-benzyl-3-[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11683665.png)

![N-{4-[(1,1,2,2,3,3,3-Heptafluoropropyl)sulfanyl]phenyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-YL)acetamide](/img/structure/B11683680.png)
![7-(4-Fluorophenyl)-5,6,8,9-tetrahydrodibenzo[c,h]acridine](/img/structure/B11683682.png)

![methyl (4-{(E)-[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B11683694.png)
